molecular formula C12H8BrN3O2 B15104155 N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B15104155
M. Wt: 306.11 g/mol
InChI Key: VDLMUWLIMLABJH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The addition of a bromofuran carboxamide group to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Furan Carboxamide Formation: The brominated benzimidazole is then reacted with furan-2-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing the carboxamide group to an amine.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

    Albendazole: A benzimidazole derivative used as an antiparasitic drug.

    Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Comparison: N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide is unique due to the presence of the bromofuran carboxamide group, which enhances its chemical reactivity and potential biological activities. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic properties and a broader spectrum of activity due to its unique structure.

Properties

Molecular Formula

C12H8BrN3O2

Molecular Weight

306.11 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide

InChI

InChI=1S/C12H8BrN3O2/c13-11-4-3-10(18-11)12(17)16-7-1-2-8-9(5-7)15-6-14-8/h1-6H,(H,14,15)(H,16,17)

InChI Key

VDLMUWLIMLABJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC=N2

Origin of Product

United States

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